Cas no 1369835-94-8 (2-amino-5-nitrobenzamide)
2-amino-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-nitrobenzamide
- 2-AMINO-5-NITRO-BENZAMIDE
- 5-Cyano-2-nitrobenzamide
- Benzamide, 5-cyano-2-nitro-
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- MDL: MFCD00090235
- Inchi: 1S/C8H5N3O3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,(H2,10,12)
- InChI Key: MSBHDQRDAKZZHT-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC(C#N)=CC=C1[N+]([O-])=O
Experimental Properties
- Melting Point: 229-234°C
2-amino-5-nitrobenzamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-amino-5-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619063-10mg |
2-Amino-5-nitrobenzamide |
1369835-94-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619063-50mg |
2-Amino-5-nitrobenzamide |
1369835-94-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A619063-100mg |
2-Amino-5-nitrobenzamide |
1369835-94-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1242597-100mg |
2-AMINO-5-NITRO-BENZAMIDE |
1369835-94-8 | 95% | 100mg |
$185 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1242597-250mg |
2-AMINO-5-NITRO-BENZAMIDE |
1369835-94-8 | 95% | 250mg |
$245 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1242597-1g |
2-AMINO-5-NITRO-BENZAMIDE |
1369835-94-8 | 95% | 1g |
$455 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1242597-5g |
2-AMINO-5-NITRO-BENZAMIDE |
1369835-94-8 | 95% | 5g |
$1450 | 2023-05-17 | |
| Ambeed | A232406-25g |
5-Cyano-2-nitrobenzamide |
1369835-94-8 | 95+% | 25g |
$391.0 | 2024-04-24 | |
| Crysdot LLC | CD12148077-5g |
5-Cyano-2-nitrobenzamide |
1369835-94-8 | 95+% | 5g |
$771 | 2024-07-23 |
2-amino-5-nitrobenzamide Suppliers
2-amino-5-nitrobenzamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-amino-5-nitrobenzamide
2-Amino-5-nitrobenzamide (CAS No. 1369835-94-8): A Comprehensive Overview of Properties, Applications, and Market Trends
2-Amino-5-nitrobenzamide (CAS No. 1369835-94-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitro-substituted benzamide derivative exhibits unique molecular properties that make it valuable for various scientific applications. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become particularly relevant in contemporary research.
The compound's molecular structure features both amino (-NH2) and nitro (-NO2) functional groups attached to a benzamide core, creating interesting electronic properties. Researchers are particularly interested in how these functional groups influence the compound's solubility characteristics and reactivity patterns. Recent studies in medicinal chemistry have explored its potential as a building block for more complex molecules, especially in the development of enzyme inhibitors and receptor modulators.
In pharmaceutical applications, 2-amino-5-nitrobenzamide serves as a crucial intermediate in synthesizing various biologically active compounds. Its structural features make it particularly useful for creating molecules with potential anti-inflammatory properties and antimicrobial activity. The compound's electron-withdrawing nitro group and electron-donating amino group create a push-pull system that's valuable in designing drug-like molecules with specific electronic distributions.
The synthesis of 2-amino-5-nitrobenzamide (CAS 1369835-94-8) typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing industry focus on sustainable chemical production. Researchers are particularly interested in optimizing yield and purity while minimizing environmental impact, addressing common search queries about eco-friendly synthesis methods for such compounds.
Analytical characterization of this compound involves advanced techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's identity and purity, which are critical for research applications. The growing importance of quality control in chemical intermediates has made these analytical aspects particularly relevant to current market demands.
Market trends indicate increasing demand for high-purity 2-amino-5-nitrobenzamide, especially from pharmaceutical companies engaged in new drug development. The compound's versatility as a building block aligns well with current industry needs for diverse chemical scaffolds in drug discovery programs. Recent patent literature reveals its use in several proprietary synthesis routes, highlighting its commercial importance.
Storage and handling of 2-amino-5-nitrobenzamide (1369835-94-8) require standard laboratory precautions for organic compounds. Proper storage conditions typically include protection from moisture and light, reflecting common best practices for nitroaromatic compounds. These handling considerations are frequently searched by laboratory professionals working with similar compounds.
Future research directions for this compound may explore its potential in material science applications, particularly in developing organic electronic materials. The compound's conjugated system and functional groups make it interesting for molecular electronics research, an area gaining significant attention in scientific communities. This aligns with growing interest in organic semiconductors and their potential applications.
In conclusion, 2-amino-5-nitrobenzamide represents an important chemical entity with diverse applications in pharmaceutical research and potential uses in emerging technologies. Its unique combination of functional groups and molecular properties continues to make it valuable for scientific investigation. As research progresses, we anticipate new discoveries about this compound's capabilities and applications in various scientific fields.
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